6-(2-aminoethoxy)-N-(3-methoxypropyl)-2-methylpyrimidin-4-amine
Overview
Description
6-(2-aminoethoxy)-N-(3-methoxypropyl)-2-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C11H20N4O2 and its molecular weight is 240.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Hydrogen Bonding and Molecular Interaction Studies
The compound is involved in studies related to hydrogen bonding and molecular interactions, such as forming pi-stacked chains of fused rings and centrosymmetric dimers through specific hydrogen bond patterns. The behavior of these compounds under conditions like electrospray ionization is also of interest due to their primary fragmentation pathways and heterocycle decomposition. Understanding these interactions is crucial for the development of new materials and pharmaceuticals (Glidewell et al., 2003) (Erkin et al., 2015).
Chemical Synthesis and Reactivity
The compound plays a role in the synthesis of various heterocyclic compounds, showing its versatility in chemical reactions. It's involved in the synthesis of pyrimidine derivatives with potential analgesic and anti-inflammatory activities and the creation of complex molecules through reactions with various nucleophiles, showcasing its reactivity and utility in medicinal chemistry (Abu‐Hashem & Youssef, 2011) (Chhabria et al., 2007) (Farouk et al., 2021).
Synthesis of Azo Dyes and Ligands
The compound is important in the synthesis of azo dyes and ligands, indicating its role in material sciences and coordination chemistry. This includes the synthesis of heterocyclic azo dyes with improved pH stability due to specific structural modifications and the creation of manganese(II) complexes showcasing its application in the development of new materials and catalysts (Wang et al., 2018) (Wu et al., 2004).
Properties
IUPAC Name |
6-(2-aminoethoxy)-N-(3-methoxypropyl)-2-methylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-9-14-10(13-5-3-6-16-2)8-11(15-9)17-7-4-12/h8H,3-7,12H2,1-2H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPHLJCMODUQKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCCN)NCCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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